An In-depth Technical Guide to 1,4,5-Trinitronaphthalene
An In-depth Technical Guide to 1,4,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,5-trinitronaphthalene, a powerful but historically significant nitrated aromatic compound. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its properties, synthesis, and handling, designed to be a valuable resource for professionals in the chemical sciences.
Introduction and Identification
1,4,5-Trinitronaphthalene is a high-explosive compound that belongs to the family of trinitronaphthalenes. Historically, these compounds saw limited use as secondary explosives, often in mixtures for applications such as grenade fillings.[1] Their utility was largely tied to the availability of naphthalene from coal tar.[1] Today, their use is infrequent.[1]
A crucial point of clarification for researchers is the distinction between isomers. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[1] The precise ratio of these isomers is dependent on the nitrating agent and reaction conditions used during synthesis.[1]
Chemical Identification:
While a general CAS number for unspecified trinitronaphthalene isomers is 55810-17-8 , and the specific CAS number for 1,3,5-trinitronaphthalene is 2243-94-9 , a dedicated CAS registry number for 1,4,5-trinitronaphthalene is not readily found in major chemical databases such as PubChem and the Chemical Abstracts Service registry.[2][3] This is an important consideration for procurement and regulatory compliance.
Physicochemical and Explosive Properties
The properties of 1,4,5-trinitronaphthalene are dominated by its highly nitrated aromatic structure, leading to its energetic nature. While some physicochemical data for the pure isomer is elusive in the literature, its explosive properties have been investigated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅N₃O₆ | [2][4] |
| Molecular Weight | 263.16 g/mol | [3] |
| Appearance | Part of a brownish crystalline mixture | [1] |
| Melting Point | Mixture melts at 115 °C | [1] |
| Velocity of Detonation (VOD) | 6.27 km/s | [1] |
| Detonation Pressure | 19.32 GPa | [1] |
| Impact Reactivity (Drop Energy) | 9.52 J | [1] |
| Electric Spark Sensitivity | Theoretical: 9.25 cal, Experimental: 10.97 cal | [1] |
| Oxygen Balance | -100.3% (for the isomeric mixture) | [1] |
| Deflagration Point | 350 °C (for the isomeric mixture) | [1] |
Synthesis of 1,4,5-Trinitronaphthalene
The synthesis of 1,4,5-trinitronaphthalene is achieved through the progressive nitration of naphthalene. This is a multi-step process that typically results in a mixture of isomers, necessitating separation to obtain the pure 1,4,5-isomer. The causality behind this pathway lies in the directing effects of the nitro groups on the aromatic ring during electrophilic substitution.
Conceptual Synthesis Pathway:
Caption: Conceptual workflow for the synthesis of 1,4,5-Trinitronaphthalene.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Nitronaphthalene
The initial step involves the mononitration of naphthalene. This reaction must be carefully controlled to minimize the formation of dinitrated byproducts.
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Protocol:
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Dissolve naphthalene in a suitable solvent, such as glacial acetic acid.
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Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature low to control the reaction rate.
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Slowly add the nitrating mixture to the naphthalene solution while maintaining a controlled temperature.
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After the addition is complete, allow the reaction to proceed until completion.
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The product, 1-nitronaphthalene, can be isolated by precipitation in water and subsequent filtration.
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Step 2: Synthesis of Dinitronaphthalene Isomers
The nitration of 1-nitronaphthalene yields a mixture of 1,5- and 1,8-dinitronaphthalene.[1] The ratio of these isomers is influenced by the specific nitrating agent and reaction conditions.[1]
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Protocol:
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1-Nitronaphthalene is treated with a stronger nitrating mixture, typically mixed nitric and sulfuric acids.
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The reaction is carried out at a slightly elevated temperature compared to the mononitration.
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The resulting mixture of dinitronaphthalene isomers is then isolated. These isomers are soluble in benzene, xylene, and acetone.[1]
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Step 3: Synthesis of Trinitronaphthalene Isomers
The final nitration step to produce trinitronaphthalenes requires more forcing conditions due to the deactivating effect of the existing nitro groups.
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Protocol:
-
The mixture of dinitronaphthalenes is treated with a very strong nitrating agent, such as fuming nitric acid and oleum (fuming sulfuric acid).
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This reaction is conducted at an elevated temperature to drive the substitution.
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The resulting product is a mixture of trinitronaphthalene isomers, including 1,4,5-trinitronaphthalene.
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Step 4: Isolation and Purification of 1,4,5-Trinitronaphthalene
This is a critical and often challenging step. The separation of the isomers typically relies on techniques such as fractional crystallization or chromatography, exploiting slight differences in their physical properties. A detailed, publicly available protocol for the specific isolation of 1,4,5-trinitronaphthalene is not readily found, and would likely be considered proprietary information in a manufacturing context.
Applications and Limitations
The primary application of 1,4,5-trinitronaphthalene has been as a secondary explosive .[1] Its key characteristics for this role include its high density and relative thermal stability. However, it is considered difficult to detonate on its own and was therefore often used in combination with other compounds in explosive formulations, such as in grenade fillings.[1]
The use of trinitronaphthalenes has largely been superseded by more modern explosives that offer better performance, safety profiles, and more straightforward synthesis of pure compounds.
Safety, Handling, and Reactivity
As a Senior Application Scientist, it is imperative to emphasize the significant hazards associated with 1,4,5-trinitronaphthalene and its isomers.
Explosive Hazard:
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Trinitronaphthalenes are classified as Division 1.1 Explosives , meaning they have a mass explosion hazard.[2]
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They may explode when exposed to heat or fire.[2] The primary hazard is the blast from an instantaneous explosion.[2]
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In the event of a fire involving a large quantity of this material, it may explode and throw fragments up to 1600 meters (1 mile) or more.[2]
Reactivity:
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Trinitronaphthalenes are strong oxidizing agents .[2]
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They can react vigorously and potentially detonate if mixed with reducing agents, including hydrides, sulfides, and nitrides.[2]
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Aromatic nitro compounds can explode in the presence of a base, such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[2]
Handling and Personal Protective Equipment (PPE):
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All work with trinitronaphthalenes should be conducted in a specialized, controlled environment designed for handling explosive materials.
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Eliminate all ignition sources (sparks, flames, static discharge) from the work area.
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All equipment must be properly grounded.
-
Personnel should wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves. In situations with a risk of inhalation of dust, a respirator may be necessary.
Emergency Procedures:
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Spill: In the event of a spill, the area should be immediately isolated for at least 500 meters (1/3 mile) in all directions. For a large spill, an initial evacuation of 800 meters (1/2 mile) in all directions should be considered.[2] Do not touch or walk through spilled material. Cleanup should only be performed by specialists in explosive materials.[2]
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Fire: Do not attempt to fight a fire that has reached the cargo; the risk of explosion is too great. The area should be cleared for at least 1600 meters (1 mile) in all directions, and the material should be allowed to burn.[2]
Conclusion
1,4,5-Trinitronaphthalene is a potent energetic material with a rich history in the field of explosives. While its direct application has diminished, the study of its synthesis and properties provides valuable insights into the chemistry of nitrated aromatic compounds. For researchers and scientists, a thorough understanding of its isomeric nature and the significant safety precautions required for its handling is paramount. This guide serves as a foundational resource for navigating the technical complexities of this compound.
References
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Structures of nitro naphthalenes. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link] оптимизирано за търсене10_259335198
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1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Naphthalene, 1,3,5-trinitro- | C10H5N3O6 | CID 16721 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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1,4,5-Trimethylnaphthalene | C13H14 | CID 16478 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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1,4,5-Trichloronaphthalene | C10H5Cl3 | CID 154262 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Melting point of naphthalene? : r/OrganicChemistry. (2022, August 12). Reddit. Retrieved January 23, 2026, from [Link]



